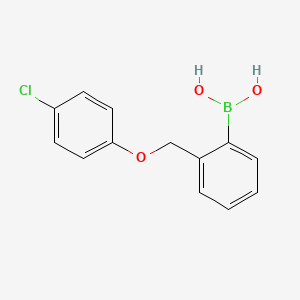

(2-((4-Chlorophenoxy)methyl)phenyl)boronic acid

説明

2-(4-chlorophenoxymethyl)phenylboronic acid

生物活性

(2-((4-Chlorophenoxy)methyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article explores the compound's biological activity based on recent studies, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It may inhibit various enzymes, particularly kinases involved in cell signaling pathways related to proliferation and inflammation. This interaction can lead to significant biological effects, including reduced cell viability in cancerous cells and enhanced antimicrobial action against various microorganisms .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against a range of bacteria and fungi, showing effective inhibition zones ranging from 7 to 13 mm against species such as Staphylococcus aureus, Escherichia coli, and Candida albicans . The compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA) has also been noted, indicating its potential as a therapeutic agent in treating resistant infections.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 10 |

| Methicillin-resistant Staphylococcus aureus | 11 |

| Candida albicans | 9 |

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro using various cancer cell lines. Studies indicate that at concentrations of 5 µM, the compound significantly reduced the viability of prostate cancer cells (PC-3), achieving a viability rate of only 33% compared to healthy fibroblast cells which maintained a viability rate of approximately 95% under similar conditions .

Table 2: Cytotoxic Effects on Cancer Cells

| Concentration (µM) | PC-3 Cell Viability (%) | L929 Cell Viability (%) |

|---|---|---|

| 0.5 | 85 | 95 |

| 1 | 70 | 92 |

| 2 | 50 | 90 |

| 5 | 33 | 71 |

Antioxidant Activity

The compound also exhibits significant antioxidant properties. It was evaluated using several methods including DPPH and CUPRAC assays, demonstrating potent free radical scavenging activity with an IC50 value comparable to established antioxidants like α-Tocopherol . This suggests its potential utility in formulations aimed at reducing oxidative stress.

Case Studies

A notable case study involved the formulation of a cream containing this compound. The cream was assessed for its biological activities and found to possess strong antibacterial and antioxidant properties without exhibiting cytotoxic effects on healthy cells . Such formulations may be beneficial in dermatological applications.

科学的研究の応用

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions :

Boronic acids are pivotal in the Suzuki-Miyaura reaction, a widely used method for forming carbon-carbon bonds. This compound can serve as a coupling partner with aryl halides to synthesize biaryl compounds, which are important in pharmaceuticals and agrochemicals.

Building Blocks for Complex Molecules :

The compound acts as an essential building block for synthesizing more complex organic molecules. Its functional groups allow for further modifications, making it valuable in the development of new synthetic pathways.

Medicinal Chemistry

Therapeutic Applications :

Research indicates that boronic acid derivatives exhibit various biological activities, including anti-cancer and anti-inflammatory properties. They can act as inhibitors of specific enzymes involved in disease pathways, such as fructose-1,6-bisphosphatase (FBPase), which is crucial in gluconeogenesis and is a target for diabetes treatment . The compound's ability to modulate biological processes makes it a candidate for drug development.

Fluorescent Probes :

(2-((4-Chlorophenoxy)methyl)phenyl)boronic acid has been utilized in developing fluorescent probes for detecting ions in biological systems. This application is significant for bioimaging and environmental monitoring, enhancing the understanding of cellular processes and environmental changes.

Environmental Applications

Electrochemical Degradation Studies :

Studies have explored the electrochemical degradation of chlorophenoxy herbicides related to this compound. Techniques such as anodic oxidation are employed to investigate their breakdown in wastewater treatment processes, contributing to environmental remediation efforts.

Materials Science

Responsive Polymers :

Boronic acid-functionalized polymers derived from this compound have shown promise in material science due to their responsiveness to pH and sugar concentrations. These materials can be used in drug delivery systems and responsive membranes, providing innovative solutions in biomedical applications.

Case Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Suzuki-Miyaura Reaction | Demonstrated effective coupling with various aryl halides using this compound as a reagent. | |

| Fluorescent Probes Development | Developed probes capable of detecting Fe³⁺ ions with high sensitivity, showcasing potential for bioimaging applications. | |

| Electrochemical Degradation | Analyzed the degradation pathways of chlorophenoxy herbicides using anodic oxidation techniques. |

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

Boronic acids are widely employed in palladium-catalyzed Suzuki-Miyaura couplings to form biaryl or alkyl-aryl bonds. For (2-((4-chlorophenoxy)methyl)phenyl)boronic acid, this reaction would involve coupling with aryl halides (e.g., bromides or chlorides) under optimized catalytic conditions.

Key Reaction Conditions and Findings

Mechanistic Insight :

The boronic acid reacts with the aryl halide via oxidative addition, transmetallation, and reductive elimination steps. The steric bulk of the (4-chlorophenoxy)methyl group may influence coupling efficiency, particularly for ortho-substituted aryl halides .

Boronate Ester Formation

Boronic acids form stable esters with diols (e.g., pinacol), enhancing their solubility and stability. For this compound:

Experimental Protocol

-

Reagents : Triisopropyl borate (2.4 equiv), LDA (1.2 equiv) in THF at -78°C .

-

Outcome : Forms a boronate ester, which can be hydrolyzed back to the boronic acid under acidic conditions .

Applications :

-

Facilitates purification or protection of the boronic acid during multi-step syntheses.

-

Critical in medicinal chemistry for improving pharmacokinetic properties .

Ortho-Directed Functionalization

The boronic acid group can direct electrophilic substitution to the ortho position. For example:

Halogenation or Sulfonation

-

Conditions : Electrophiles (e.g., SO₂, NFSI) with PdCl₂(AmPhos)₂ catalyst in i-PrOH at 75°C .

-

Outcome : Introduces functional groups (e.g., sulfonyl fluorides) at the ortho position relative to boron .

Acid-Catalyzed Protodeboronation

Under strongly acidic conditions, boronic acids may undergo protodeboronation:

Stability Note :

The electron-withdrawing 4-chlorophenoxy group could enhance stability against protodeboronation compared to simpler arylboronic acids .

Biological Interactions

While not a chemical reaction per se, the boronic acid moiety reversibly binds 1,2- and 1,3-diols (e.g., sugars), forming cyclic boronate esters. This property is exploited in:

Synthetic Limitations and Challenges

特性

IUPAC Name |

[2-[(4-chlorophenoxy)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BClO3/c15-11-5-7-12(8-6-11)18-9-10-3-1-2-4-13(10)14(16)17/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYMMZJKTVPTAKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1COC2=CC=C(C=C2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681343 | |

| Record name | {2-[(4-Chlorophenoxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-71-0 | |

| Record name | Boronic acid, B-[2-[(4-chlorophenoxy)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(4-Chlorophenoxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。